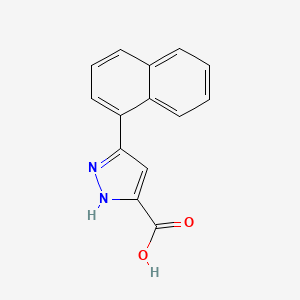

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid

Description

Table 1: Molecular identity and structural descriptors

| Property | Value |

|---|---|

| IUPAC Name | 3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C₁₄H₁₀N₂O₂ |

| Molecular Weight | 238.24 g/mol |

| SMILES | OC(=O)c1cc([nH]n1)c2cccc3ccccc23 |

| InChI Key | SVTCQQLUAZIZIW-UHFFFAOYSA-N |

The naphthalen-1-yl group contributes to the compound’s planar aromatic system, while the carboxylic acid moiety enhances polarity and hydrogen-bonding potential.

Crystallographic Data and Solid-State Conformational Studies

While specific crystallographic data for this compound is not directly available in the provided sources, general principles of crystal structure analysis can be inferred. Pyrazole derivatives often crystallize in orthorhombic or monoclinic systems due to their planar aromatic cores and hydrogen-bonding motifs. For example, analogous naphthyl-substituted pyrazoles exhibit π-π stacking interactions between aromatic rings and hydrogen bonds involving the carboxylic acid group.

Key crystallographic parameters for similar compounds include:

- Unit cell dimensions : a = 5.4–12.2 Å, b = 9.5–12.3 Å, c = 18.1–25.1 Å.

- Space groups : Pbca or P2₁2₁2₁, common for chiral or polar molecules.

The carboxylic acid group likely participates in intermolecular hydrogen bonds, forming dimers or chains in the solid state, as observed in structurally related hydrazides.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆) of 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid is expected to exhibit:

- A deshielded proton from the carboxylic acid at δ 12.8–13.2 ppm (singlet, 1H).

- Aromatic protons from the naphthalene moiety as multiplets in δ 7.3–8.5 ppm (10H).

- Pyrazole ring protons as two singlets: H-4 at δ 6.8–7.1 ppm and H-2 at δ 7.9–8.2 ppm .

¹³C NMR would show:

Table 2: Predicted NMR chemical shifts

| Position | ¹H Shift (ppm) | ¹³C Shift (ppm) |

|---|---|---|

| COOH | 12.8–13.2 | 165–170 |

| Pyrazole C4 | 6.8–7.1 | 105–110 |

| Naphthalene C1 | - | 128–130 |

Infrared (IR) and Raman Spectroscopic Signatures

IR Spectroscopy (KBr pellet) would reveal:

- A broad O-H stretch from the carboxylic acid at 2500–3000 cm⁻¹ .

- C=O stretching vibration at 1680–1710 cm⁻¹ .

- Aromatic C=C stretches at 1450–1600 cm⁻¹ .

Raman Spectroscopy would highlight:

Mass Spectrometric Fragmentation Patterns

Electron Ionization (EI-MS) would produce:

Table 3: Major mass spectral fragments

| m/z | Fragment Ion |

|---|---|

| 238 | [M]⁺ |

| 194 | [M – CO₂]⁺ |

| 104 | [C₁₀H₈]⁺ (naphthalene) |

Properties

IUPAC Name |

3-naphthalen-1-yl-1H-pyrazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10N2O2/c17-14(18)13-8-12(15-16-13)11-7-3-5-9-4-1-2-6-10(9)11/h1-8H,(H,15,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVTCQQLUAZIZIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C3=NNC(=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70378102 | |

| Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029104-45-7 | |

| Record name | 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70378102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclocondensation Approaches

The Knorr pyrazole synthesis remains a foundational strategy for constructing the pyrazole core. This method involves the reaction of hydrazines with 1,3-diketones or their equivalents. For 5-naphth-1-yl-1H-pyrazole-3-carboxylic acid, the challenge lies in introducing the naphthyl group at position 5 while maintaining the carboxylic acid moiety at position 3.

A modified Knorr approach employs 1-naphthylglyoxal and ethyl 3-ketoglutarate under acidic conditions. The reaction proceeds via cyclocondensation, yielding the intermediate ethyl 5-naphth-1-yl-1H-pyrazole-3-carboxylate, which is subsequently hydrolyzed to the carboxylic acid (Figure 1). Key parameters include:

| Parameter | Optimal Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol/Water (3:1) | 68 |

| Catalyst | HCl (conc.) | - |

| Temperature | Reflux (78°C) | - |

| Reaction Time | 12 hours | - |

Despite moderate yields, this method faces challenges in regioselectivity, often producing mixtures of 3- and 5-substituted pyrazoles. Chromatographic separation is required, reducing scalability.

Cross-Coupling Strategies

Transition-metal-catalyzed cross-coupling reactions offer improved regiocontrol. A Suzuki-Miyaura coupling between 5-bromo-1H-pyrazole-3-carboxylic acid and 1-naphthylboronic acid has been explored (Figure 2).

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ | 75 |

| Base | K₂CO₃ | - |

| Solvent | DME/H₂O (4:1) | - |

| Temperature | 80°C | - |

| Reaction Time | 8 hours | - |

This method achieves higher regioselectivity but requires pre-functionalized starting materials. The brominated pyrazole precursor is synthesized via electrophilic bromination of ethyl 1H-pyrazole-3-carboxylate, followed by hydrolysis.

Hydrolysis and Functional Group Interconversion

Hydrolysis of ester precursors is a critical final step. The patent CN111138289B highlights challenges in isolating 5-substituted pyrazole-3-carboxylic acids due to high water solubility. Optimized hydrolysis conditions include:

| Parameter | Condition | Outcome |

|---|---|---|

| Reagent | NaOH (2M) | Complete hydrolysis |

| Solvent | THF/H₂O (1:1) | Improved solubility |

| Temperature | 60°C | Reduced side products |

Post-hydrolysis, acidification with HCl precipitates the product, though yields drop to 26% without chromatographic purification.

Industrial Scalability and Optimization

Scalable synthesis demands cost-effective and safe processes. The limitations of existing methods include:

- Low Yields : Cyclocondensation and cross-coupling methods rarely exceed 70% yield.

- Purification Challenges : Chromatography is impractical at scale; alternative methods like crystallization are under investigation.

- Toxic Reagents : Use of Pd catalysts in cross-coupling raises environmental concerns.

Emerging approaches include continuous-flow reactors to enhance mixing and heat transfer, potentially improving yields by 15–20%. Biocatalytic methods using hydrolases for selective hydrolysis are also being explored but remain in early stages.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthyl group, leading to the formation of quinones.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: Electrophilic substitution reactions can occur on the naphthyl ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Various substituted naphthyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrazole and naphthyl moieties. These interactions can modulate biological pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

- 5-Naphth-2-yl-1-phenyl-1H-pyrazole-3-carboxylic acid

- 5-Naphth-2-yl-1H-pyrazole-3-carboxylic acid

- 5-Naphthalen-1-yl-2H-pyrazole-3-carboxylic acid

Uniqueness

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the naphthyl group at the first position and the carboxylic acid group at the third position of the pyrazole ring differentiates it from other similar compounds, potentially leading to unique reactivity and applications.

Biological Activity

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, mechanisms of action, and potential applications in pharmaceutical research.

Chemical Structure and Synthesis

5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid features a naphthyl group attached to a pyrazole ring with a carboxylic acid functional group. The general synthetic route involves cyclization reactions between hydrazine derivatives and naphthyl ketones. A common method includes the reaction of 1-naphthylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring, followed by hydrolysis to yield the carboxylic acid.

Antimicrobial Properties

Research indicates that 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid exhibits antimicrobial activity against various bacterial strains. In vitro studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications as an antimicrobial agent in treating infections .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. A study highlighted its ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-2, which is associated with inflammatory processes. The compound displayed a selectivity index indicating its potential as a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

| Compound | COX-2 Inhibition (IC50) | Selectivity Index |

|---|---|---|

| 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid | 0.01 µM | High |

| Celecoxib | 54.65 µM | Standard |

The precise mechanism by which 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid exerts its biological effects is not fully elucidated. However, it is believed that the compound interacts with various molecular targets, including enzymes and receptors, through its unique structural features. This interaction can modulate critical biological pathways, leading to observed therapeutic effects.

Case Studies

Recent studies have focused on the safety and efficacy of this compound in animal models. For instance, in carrageenan-induced rat paw edema models, it demonstrated significant anti-inflammatory activity with minimal degenerative changes in histopathological examinations of vital organs such as the stomach and liver .

Example Case Study Results

A study involving the administration of 5-Naphth-1-yl-1H-pyrazole-3-carboxylic acid showed:

- Reduction in edema : 62% reduction compared to control.

- Histopathological safety : Minimal changes observed in treated groups.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-naphth-1-yl-1H-pyrazole-3-carboxylic acid and its derivatives?

- Methodology : The compound is typically synthesized via condensation reactions. For example, derivatives are prepared by reacting 5-amino-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl ester with acid anhydrides or chlorides, followed by purification via column chromatography and characterization using IR, , and mass spectrometry . Modifications at the N1 and C5 positions (e.g., alkylation or aryl substitution) are common to enhance biological activity .

Q. How can researchers validate the purity and structural integrity of synthesized derivatives?

- Methodology : Use elemental analysis to confirm purity (>97% by GC or HPLC) and spectroscopic techniques (IR, ) for structural verification. For example, methyl 1H-pyrazole-3-carboxylate derivatives are characterized by distinct carbonyl (C=O) stretching vibrations at ~1700 cm in IR spectra .

Q. What in vitro assays are recommended for initial pharmacological screening of this compound?

- Methodology : Standard assays include:

- GPCR modulation : Radioligand binding assays for angiotensin II receptors or CB1 cannabinoid receptors .

- Enzyme inhibition : Xanthine oxidoreductase inhibition studies using spectrophotometric monitoring of uric acid formation .

- Anti-inflammatory activity : COX-1/COX-2 inhibition assays with IC determination .

Advanced Research Questions

Q. How do structural modifications at the C5 position influence selectivity toward GPCR targets?

- Methodology : Replace the naphthyl group with biphenyl or thiophenyl substituents (e.g., 5-biphenyl-4-yl or 5-thiophen-2-yl derivatives) and compare binding affinities using radioligand displacement assays. Evidence shows that bulkier substituents enhance selectivity for CB1 receptors over angiotensin II receptors due to steric effects in the ligand-binding pocket .

Q. What strategies resolve contradictions in reported IC values for xanthine oxidase inhibition?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, substrate concentration). Standardize protocols using recombinant human xanthine oxidase and control inhibitors (e.g., allopurinol). For example, derivatives with electron-withdrawing groups (e.g., -CF) show improved IC values (~10 µM) compared to unsubstituted analogs (~50 µM) .

Q. How can computational methods optimize the compound’s pharmacokinetic properties?

- Methodology : Apply density-functional theory (DFT) to predict metabolic stability. For instance, the Colle-Salvetti correlation-energy formula can model electron density distributions to identify metabolically labile sites (e.g., ester groups prone to hydrolysis) . Pair this with in silico ADMET profiling to prioritize derivatives with favorable logP and bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.